molecular formula C9H9Cl2NO B1604560 2-chloro-N-(3-chloro-2-methylphenyl)acetamide CAS No. 99585-94-1

2-chloro-N-(3-chloro-2-methylphenyl)acetamide

Cat. No. B1604560
CAS RN: 99585-94-1
M. Wt: 218.08 g/mol
InChI Key: QJZOMYDYUYMZGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-chloro-N-(3-chloro-2-methylphenyl)acetamide” is an organic compound with the CAS Number: 99585-94-1 . It has a molecular weight of 218.08 . The IUPAC name for this compound is this compound . It is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C9H9Cl2NO/c1-6-7(11)3-2-4-8(6)12-9(13)5-10/h2-4H,5H2,1H3,(H,12,13) . This code provides a unique representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

“this compound” is a solid at room temperature . . The compound is shipped at normal temperature .

Scientific Research Applications

Metabolism and Carcinogenicity of Chloroacetamide Herbicides

A study by Coleman et al. (2000) delves into the metabolism of chloroacetamide herbicides, which are utilized in agriculture. The research identifies "2-chloro-N-(3-chloro-2-methylphenyl)acetamide" as a part of a complex metabolic activation pathway potentially leading to carcinogenicity in rats. This pathway involves the metabolism of acetochlor and other chloroacetamide herbicides into intermediates such as CDEPA and CMEPA, which are further metabolized into bioactivated compounds. These findings are crucial for understanding the toxicological impact of these herbicides on both human and environmental health (Coleman, S., Linderman, R., Hodgson, E., & Rose, R., 2000).

Structural Characterization

Gowda et al. (2007) provide structural insights into "2-chloro-N-(3-methylphenyl)acetamide," highlighting its conformation and hydrogen bonding patterns. This research is significant for understanding the chemical behavior and potential applications of chloroacetamide compounds in various chemical syntheses and material science applications (Gowda, B., Svoboda, I., Foro, S., Dou, S., & Fuess, H., 2007).

Chemical Synthesis and Applications

Nikonov et al. (2016) explored the synthesis and structure of silylated derivatives of N-(2-hydroxyphenyl)acetamide, demonstrating the versatility of chloroacetamide compounds in the synthesis of heterocyclic compounds. This study opens avenues for the development of new materials and pharmaceuticals using chloroacetamide as a core structure (Nikonov, A. Y., Sterkhova, I., М. Lazarev, I., Albanov, A., & Lazareva, N. F., 2016).

Anticancer, Anti-Inflammatory, and Analgesic Activities

Rani et al. (2014) synthesized 2-(substituted phenoxy) acetamide derivatives to investigate their potential as anticancer, anti-inflammatory, and analgesic agents. This research highlights the pharmaceutical applications of chloroacetamide derivatives in designing new therapeutic agents (Rani, P., Pal, D., Hegde, R., & Hashim, S. R., 2014).

Safety and Hazards

The MSDS (Material Safety Data Sheet) for “2-chloro-N-(3-chloro-2-methylphenyl)acetamide” can be found at the provided link . It’s important to refer to the MSDS for detailed safety and hazard information.

properties

IUPAC Name

2-chloro-N-(3-chloro-2-methylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9Cl2NO/c1-6-7(11)3-2-4-8(6)12-9(13)5-10/h2-4H,5H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJZOMYDYUYMZGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90280218
Record name 2-chloro-N-(3-chloro-2-methylphenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90280218
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

99585-94-1
Record name 2-chloro-N-(3-chloro-2-methylphenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90280218
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3'-DICHLORO-ORTHO-ACETOTOLUIDIDE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-chloro-N-(3-chloro-2-methylphenyl)acetamide
Reactant of Route 2
Reactant of Route 2
2-chloro-N-(3-chloro-2-methylphenyl)acetamide
Reactant of Route 3
Reactant of Route 3
2-chloro-N-(3-chloro-2-methylphenyl)acetamide
Reactant of Route 4
Reactant of Route 4
2-chloro-N-(3-chloro-2-methylphenyl)acetamide
Reactant of Route 5
Reactant of Route 5
2-chloro-N-(3-chloro-2-methylphenyl)acetamide
Reactant of Route 6
Reactant of Route 6
2-chloro-N-(3-chloro-2-methylphenyl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.